molecular formula C24H20N2O4S B2414088 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide CAS No. 941949-56-0

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide

Cat. No.: B2414088
CAS No.: 941949-56-0
M. Wt: 432.49
InChI Key: DFEFXHCMMQBARM-UHFFFAOYSA-N
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Description

Its unique structure offers opportunities for investigating diverse biological pathways and developing novel therapeutic strategies.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-19-15-20(10-12-22(19)26)25-31(28,29)21-11-9-17-5-1-2-6-18(17)16-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEFXHCMMQBARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The biological activity of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide is primarily attributed to its interactions with specific molecular targets. Some notable activities include:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrases (CAs), which play critical roles in regulating pH and fluid balance in tissues. Inhibitors targeting CA IX and XII have shown promise in cancer therapy due to their role in tumor microenvironment regulation.
  • Kinase Inhibition : Initial studies suggest that related compounds exhibit significant inhibition of kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in various cancers and autoimmune diseases.

Medicinal Chemistry Applications

This compound has potential applications in drug development:

  • Antimicrobial Properties : The sulfonamide functional group is commonly associated with antibacterial activity. Compounds with similar structures have been shown to exhibit antimicrobial effects against various pathogens.
  • Anticancer Research : Given its potential for enzyme and kinase inhibition, this compound is being investigated as a lead candidate for anticancer drug development. Studies are ongoing to evaluate its effectiveness against different cancer cell lines.
  • Biological Modeling : Molecular docking simulations can provide insights into how this compound interacts with target proteins at the molecular level. This helps in understanding its mechanism of action and optimizing its efficacy.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Preparation of the furan-2-carbonyl precursor through cyclization reactions.
  • Utilization of palladium-catalyzed cross-coupling techniques to facilitate C–N bond formation.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
  • Antimicrobial Efficacy : Research has indicated that related sulfonamides exhibit broad-spectrum antibacterial activity. The structural features of this compound suggest similar potential.

Mechanism of Action

The mechanism by which N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide can be compared with other similar compounds, such as:

    N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide: This compound has a similar structure but differs in the position of the substituent on the tetrahydroquinoline ring.

    N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)naphthalene-2-sulfonamide: Another similar compound with a different position of the substituent on the tetrahydroquinoline ring.

These compounds share similar chemical properties but may have different biological activities and applications .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a furan-2-carbonyl group with a tetrahydroquinoline moiety and a naphthalene sulfonamide group. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4S. Its systematic IUPAC name reflects the various functional groups present:

  • Furan-2-carbonyl : Contributes to the compound's reactivity.
  • Tetrahydroquinoline : Known for its diverse biological properties.
  • Naphthalene sulfonamide : Plays a significant role in pharmacological activities.

Table 1: Structural Features

ComponentDescription
Furan-2-carbonylA five-membered ring with a carbonyl group
TetrahydroquinolineA bicyclic structure contributing to bioactivity
Naphthalene sulfonamideSulfonamide group known for antibacterial properties

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its role in many pharmacologically active compounds, which are effective against various bacterial strains. Studies have demonstrated that naphthalene derivatives possess diverse biological activities including:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Inhibitory effects on fungal pathogens.

Anti-cancer Activity

Initial studies suggest that this compound may act as a potent inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK). This inhibition could play a crucial role in therapeutic strategies against cancers where kinase signaling is disrupted. The anti-cancer potential is further supported by:

  • Mechanistic Studies : Evidence shows that compounds with similar structures can induce apoptosis in cancer cells.
  • Cytotoxicity Assays : Compounds derived from naphthalene and sulfonamide have shown selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells.

Anti-inflammatory Effects

The compound's structural components may also confer anti-inflammatory properties. Similar sulfonamides have been documented to inhibit inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Interaction with enzyme active sites leading to the inhibition of critical biological pathways.
  • Kinase Inhibition : Disruption of kinase signaling cascades associated with cancer progression.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.
MechanismDescription
Enzyme inhibitionBlocks active sites of enzymes involved in metabolism
Kinase inhibitionDisrupts signaling pathways critical for cancer growth
Apoptosis inductionPromotes cell death in cancerous cells

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized naphthalene sulfonamide derivatives and evaluated their antibacterial efficacy against various strains. Results indicated significant inhibition zones compared to control groups .
  • Anti-cancer Research :
    • A study highlighted the selective cytotoxicity of similar compounds against MCF-7 breast cancer cells, demonstrating IC50 values ranging from 6.7 µM to 26.9 µM .
  • Anti-inflammatory Potential :
    • Investigations into the anti-inflammatory properties revealed that naphthalene derivatives could inhibit nitric oxide production in macrophages .

Q & A

Basic: What synthetic strategies are employed to prepare N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves modular steps:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl reagents (e.g., via Pictet-Spengler or Bischler-Napieralski reactions) to generate the 1,2,3,4-tetrahydroquinoline scaffold .

Furan-2-carbonyl Incorporation : Acylation at the tetrahydroquinoline nitrogen using furan-2-carbonyl chloride under basic conditions (e.g., Et₃N in CH₂Cl₂) .

Sulfonamide Coupling : Reaction of the 6-amino group on the tetrahydroquinoline with naphthalene-2-sulfonyl chloride in anhydrous THF or DMF, followed by purification via column chromatography .
Critical Note : Optimize stoichiometry and reaction time to avoid over-sulfonylation or decomposition of the furan moiety.

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C NMR to verify regioselectivity of sulfonamide attachment and absence of rotamers. Overlapping signals in the aromatic region (6.5–8.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]+ ion).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do substituents on the tetrahydroquinoline scaffold influence biological activity (e.g., enzyme inhibition)?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Position 1 (R₁) : Bulky groups (e.g., 2-(piperidin-1-yl)ethyl) enhance selectivity for neuronal nitric oxide synthase (nNOS) by occupying hydrophobic pockets in the enzyme active site .
  • Position 6 (R₂) : Electron-withdrawing groups (e.g., sulfonamide) improve binding affinity via hydrogen bonding with catalytic residues.
  • Data Contradiction Example : Pyrrolidinyl derivatives (e.g., compound 29 ) show lower potency (IC₅₀ = 68 nM) compared to piperidinyl analogs (IC₅₀ = 12 nM), attributed to reduced conformational flexibility .
    Experimental Design : Use competitive inhibition assays with purified enzymes (e.g., nNOS) and co-crystallization to validate binding modes.

Advanced: What strategies resolve discrepancies in inhibitory activity data across different assay conditions?

Methodological Answer:
Address variability via:

Standardized Assay Buffers : Control pH (7.4–7.6) and ionic strength to minimize artifacial interactions.

Enzyme Source Consistency : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells) to avoid post-translational modification effects.

Negative Controls : Include known inhibitors (e.g., L-NMMA for nNOS) to benchmark activity .
Case Study : Compound 31 exhibited 3-fold higher IC₅₀ in Tris buffer vs. HEPES, likely due to chelation of divalent cations critical for enzyme function .

Advanced: How are solubility and stability challenges addressed during in vitro testing?

Methodological Answer:

  • Solubility : Use co-solvents (e.g., 10% DMSO/PBS) with sonication. For low solubility, prepare stock solutions in DMSO and dilute in assay buffer (final DMSO ≤0.1%) .
  • Stability :
    • pH Stability : Perform LC-MS at t = 0, 24, 48 hrs to detect hydrolysis of the sulfonamide or furan rings under physiological conditions.
    • Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the naphthalene moiety .

Advanced: What computational methods predict binding modes with target enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonamide group and enzyme active sites (e.g., nNOS heme domain).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted poses. Key interactions include:
    • π-π stacking between naphthalene and aromatic enzyme residues.
    • Hydrogen bonds between the sulfonamide oxygen and conserved arginine residues .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Waste Disposal : Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold NaOH before disposal .

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